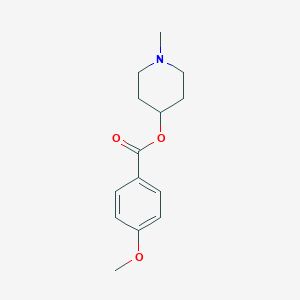![molecular formula C26H27NO5 B257402 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various scientific fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of certain enzymes, as mentioned above. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans. In addition, the synthesis method of this compound may be complex and require specialized equipment, which may limit its use in certain labs.
Direcciones Futuras
There are several future directions for the research of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of this compound for the treatment of Alzheimer's disease and other cognitive disorders.
3. Investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
4. Investigation of the potential anticancer properties of this compound and its use in cancer therapy.
5. Further exploration of the mechanism of action of this compound and its potential use in other scientific fields.
In conclusion, 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has shown promising results in various scientific fields. Its potential applications in medicine, biochemistry, and pharmacology make it a valuable subject for further research. However, further research is needed to determine its safety and efficacy in humans and to explore its potential in other scientific fields.
Métodos De Síntesis
The synthesis method of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by the reaction of the resulting intermediate with 2,3-dimethyl-2-butene-1-ol in the presence of trifluoroacetic acid. This reaction produces the desired compound in good yields.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
In pharmacology, this compound has shown potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
Propiedades
Nombre del producto |
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Fórmula molecular |
C26H27NO5 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-6,8-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO5/c1-4-30-18-9-7-17(8-10-18)23-22-24(28)21-16(3)12-15(2)13-20(21)32-25(22)26(29)27(23)14-19-6-5-11-31-19/h7-10,12-13,19,23H,4-6,11,14H2,1-3H3 |
Clave InChI |
BIASVVJIUBJTKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)





![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
